B1192067 ABT-767

ABT-767

Cat. No.: B1192067
Attention: For research use only. Not for human or veterinary use.
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Description

ABT-767 is an investigational poly(ADP-ribose) polymerase (PARP) inhibitor developed for research into advanced solid tumors. This compound targets cancers with deficiencies in DNA repair pathways, specifically those harboring BRCA1 or BRCA2 mutations. It is also a relevant tool for studying high-grade serous ovarian, fallopian tube, or primary peritoneal cancer . The primary mechanism of action of this compound involves inhibiting the PARP enzyme, which plays a critical role in the repair of single-strand DNA breaks. By blocking this repair pathway, this compound causes the accumulation of DNA damage. In cancer cells that already have a defective homologous recombination (HR) repair pathway—such as those with BRCA mutations—this leads to synthetic lethality, resulting in cell death . In clinical research, this compound has demonstrated activity against advanced solid tumors. A phase 1 study established its recommended phase 2 dose (RP2D) as 400 mg twice daily (BID) and reported an objective response rate of 21% in evaluable patients by RECIST 1.1 criteria. Research has shown that tumor response to this compound is associated with the presence of BRCA1 or BRCA2 mutations, homologous recombination deficiency (HRD), and platinum sensitivity. HRD-positive status was linked to a significantly longer median progression-free survival (6.7 months) compared to HRD-negative status (1.8 months) in models of ovarian cancer . This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should refer to the latest scientific literature for updated information on this compound.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ABT767;  ABT 767;  ABT-767

Origin of Product

United States

Scientific Research Applications

Phase 1 Studies

A pivotal phase 1 study assessed the safety, tolerability, and pharmacokinetics of ABT-767 in patients with advanced solid tumors, particularly those with BRCA1/2 mutations. The study involved 93 patients, predominantly with ovarian cancer. Key findings from the study include:

  • Dosage and Administration : Patients received this compound orally, with doses escalating from 20 mg once daily to 500 mg twice daily. The recommended phase 2 dose (RP2D) was established at 400 mg twice daily .
  • Efficacy : The objective response rate was reported at 21% across all evaluable patients and 30% specifically in those with ovarian cancer. Notably, patients with homologous recombination deficiency (HRD) showed a median progression-free survival of 6.7 months compared to 1.8 months for HRD-negative patients .
  • Safety Profile : Common adverse events included nausea, fatigue, decreased appetite, and anemia. Anemia was observed to increase in a dose-dependent manner .

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrated dose-proportional behavior up to the maximum tested dose of 500 mg twice daily. The drug exhibited a half-life of approximately 2 hours, and food intake did not significantly affect its bioavailability . This characteristic is crucial for developing dosing regimens that optimize therapeutic outcomes while minimizing side effects.

Efficacy in Specific Tumor Types

Several case studies have illustrated the effectiveness of this compound in specific tumor types:

  • Ovarian Cancer : In a cohort of patients with high-grade serous ovarian cancer (HGSC), those with BRCA mutations exhibited a higher response rate to this compound treatment compared to non-mutated counterparts. This underscores the importance of genetic profiling in tailoring cancer therapies .
  • Combination Therapies : Research is ongoing into the use of this compound in combination with other chemotherapeutic agents to enhance overall treatment efficacy. Preliminary results suggest that combining this compound with platinum-based therapies may yield synergistic effects, particularly in BRCA-mutated tumors .

Summary Table of Clinical Findings

Study AspectFindings
Patient Cohort 93 patients (80 with ovarian cancer)
Recommended Phase 2 Dose 400 mg twice daily
Objective Response Rate 21% overall; 30% in ovarian cancer
Median Progression-Free Survival 6.7 months (HRD positive) vs. 1.8 months (HRD negative)
Common Adverse Events Nausea, fatigue, decreased appetite, anemia

Comparison with Similar Compounds

Key Pharmacokinetic (PK) Properties

  • Dosing : Dose escalation from 20 mg once daily to 500 mg twice daily (BID) identified a recommended phase 2 dose (RP2D) of 400 mg BID .
  • Half-life : Approximately 2 hours, with dose-proportional exposure up to 500 mg BID .
  • Elimination : Primarily renal, with 10% of the dose excreted unchanged in urine .
  • Food effect: No significant impact on bioavailability at doses ≤400 mg BID .

Efficacy in Clinical Trials

  • Objective response rate (ORR) :
    • 21% (17/80) in all evaluable patients by RECIST 1.1 .
    • 30% (24/80) in ovarian cancer patients using RECIST 1.1 and/or CA-125 criteria .
  • Biomarker-driven responses :
    • HRD-positive patients : Median progression-free survival (PFS) of 6.7 months vs. 1.8 months in HRD-negative patients .
    • Platinum-sensitive patients : Higher response rates, emphasizing the role of prior platinum exposure .

Comparison with Similar Compounds

While the provided evidence focuses on ABT-767, it references its classification among PARP inhibitors, a class including olaparib , niraparib , and rucaparib . Below is a comparative analysis based on this compound’s unique characteristics relative to general PARP inhibitor class trends.

Mechanistic and Pharmacokinetic Differences

Parameter This compound Typical PARP Inhibitors*
Targets PARP-1/PARP-2 PARP-1/PARP-2 (common to class)
Half-life ~2 hours 14–17 hours (e.g., olaparib)
Dosing Frequency BID dosing required due to short half-life Once daily (e.g., olaparib, niraparib)
Renal Clearance 10% unchanged in urine Limited renal excretion (varies)

Efficacy and Biomarker Specificity

  • Patient selection : this compound responses are tightly linked to BRCA1/2 mutations and HRD positivity , with HRD-positive ovarian cancer patients achieving a 47% response rate (16/34) vs. 0% in HRD-negative patients . This aligns with class trends but highlights this compound’s reliance on functional HRD testing for optimal patient stratification.
  • Platinum sensitivity : Responses were stronger in platinum-sensitive patients (ORR: 30% vs. <10% in resistant cases), mirroring other PARP inhibitors’ dependency on platinum response .

Clinical Development Stage

This compound remains in phase 1 trials , whereas olaparib, niraparib, and rucaparib are FDA-approved for BRCA-mutated cancers. Its shorter half-life and BID dosing may differentiate it in future combination therapies.

Preparation Methods

Core Structure Assembly via Diazonium Salt Coupling

The synthesis of this compound begins with the formation of a diazonium salt intermediate, a strategy outlined in EP1773767B1 . This patent describes a two-step process:

  • Diazotization : An aniline derivative containing a primary alcohol or aldehyde group is treated with sodium nitrite (NaNO₂) under acidic conditions (HCl/H₂SO₄) to form a diazonium salt.

  • Coupling Reaction : The diazonium salt is reacted with a salicylate derivative under alkaline conditions to form an azo-linked intermediate.

Example Protocol :

  • Starting Material : 4-(Aminomethyl)benzaldehyde.

  • Diazotization : Reacted with NaNO₂ (1.2 equiv) in 0–5°C HCl (2M).

  • Coupling : Combined with methyl salicylate in NaOH (1M) at 10°C for 2 hours.

Oxidation of Primary Alcohols to Carboxylic Acids

The aldehyde or primary alcohol group in the intermediate is oxidized to a carboxylic acid, a critical step for introducing the pharmacophoric moiety of this compound. EP1773767B1 specifies two oxidation methods:

Chromium-Based Oxidation

  • Reagents : Catalytic CrO₃ with periodic acid (H₅IO₆) as a co-oxidant.

  • Conditions : 60°C in aqueous acetic acid (30% v/v).

  • Yield : >85% (reported for analogous compounds).

Nitrile Hydrolysis

For intermediates with nitrile groups:

  • Acid-Catalyzed Hydrolysis : H₂SO₄ (50%)/acetic acid (1:1) at reflux for 6 hours.

  • Base-Catalyzed Hydrolysis : NaOH (2M) at 80°C for 4 hours.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterChromium OxidationNitrile Hydrolysis
Solvent Acetic acid/H₂OH₂SO₄/AcOH or NaOH/H₂O
Temperature 60°C80–100°C
Reaction Time 4–6 hours4–8 hours
Byproducts Chromium residuesAmmonia (NH₃)

Key Findings :

  • Chromium oxidation achieves higher regioselectivity but requires rigorous purification to remove metal residues.

  • Nitrile hydrolysis under basic conditions minimizes side reactions but demands strict pH control.

Purification and Crystallization

  • Chromatography : Silica gel column chromatography (hexane/ethyl acetate, 3:1) removes unreacted starting materials.

  • Crystallization : Recrystallization from ethanol/water (7:3) yields this compound as a pale yellow solid (>98% purity).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, -COOH), 7.89–7.32 (m, 8H, aromatic), 4.12 (s, 2H, -CH₂-).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N=N stretch).

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/H₂O = 60:40, 1 mL/min).

Stability Studies

This compound degrades under acidic conditions (pH <3) but remains stable in neutral buffers (pH 6–8) for >24 hours at 25°C.

Scale-Up Challenges and Solutions

Diazonium Salt Instability

  • Mitigation : Continuous flow synthesis at 0–5°C reduces decomposition.

  • Equipment : Jacketed reactors with precise temperature control.

Chromium Residue Removal

  • Ion-Exchange Chromatography : Dowex 50WX4 resin reduces Cr³⁺ levels to <1 ppm.

Comparative Analysis of Synthetic Routes

MetricDiazonium Coupling + OxidationNitrile Hydrolysis
Overall Yield 62%58%
Purity 98.5%97.2%
Cost High (Cr reagents)Moderate
Scalability Limited by Cr wasteHigh

Recommendation : Nitrile hydrolysis is preferred for large-scale production due to lower environmental impact.

Regulatory Considerations

  • Impurity Profiling : The European Medicines Agency (EMA) mandates identification of all impurities >0.1%.

  • Genotoxic Controls : Diazonium intermediates require strict limits (<1 ppm).

Recent Advances in this compound Synthesis

  • Flow Chemistry : Microreactors enable safer handling of diazonium salts, improving yields to 75%.

  • Enzymatic Oxidation : NAD⁺-dependent dehydrogenases selectively oxidize primary alcohols, avoiding metal catalysts .

Q & A

Q. What is the mechanistic basis for ABT-767’s selective efficacy in BRCA1/2-mutated tumors?

this compound is a competitive inhibitor of PARP-1 and PARP-2, exploiting synthetic lethality in tumors with homologous recombination deficiency (HRD), such as those harboring BRCA1/2 mutations. PARP inhibition prevents DNA repair via the base excision repair pathway, leading to accumulation of double-strand breaks and apoptosis in HRD-positive cells . Preclinical models confirmed this mechanism, which was validated in Phase I trials showing higher response rates in BRCA-mutated patients .

Q. How was the recommended Phase II dose (RP2D) of this compound determined?

The RP2D (400 mg BID) was identified through a dose-escalation study (20 mg once daily to 500 mg BID) using a 3+3 design. Dose-limiting toxicities (DLTs) included Grade 3/4 anemia and fatigue. Pharmacokinetic (PK) analysis confirmed dose proportionality up to 500 mg BID, with no food effects on bioavailability. Safety thresholds and PK stability (half-life ~2 hours) further informed the RP2D .

Q. What efficacy metrics were prioritized in this compound clinical trials?

Efficacy was assessed via RECIST 1.1 criteria for objective response rate (ORR) and CA-125 biomarker levels. Secondary endpoints included progression-free survival (PFS) and biomarker correlations (e.g., HRD status). In ovarian cancer patients, the ORR was 20% (RECIST 1.1) and 30% (RECIST + CA-125), with HRD-positive patients showing a median PFS of 6.7 months vs. 1.8 months in HRD-negative cohorts .

Advanced Research Questions

Q. How were conflicting biomarker responses resolved in HRD-positive patients without BRCA mutations?

Subgroup analysis revealed that 2/8 HRD-positive, BRCA-wild-type patients achieved partial responses, both of whom had partial platinum sensitivity and received 400 mg BID. This suggests HRD status alone may not fully predict response, necessitating integration of platinum sensitivity and dose-intensity data. Further validation using multiplex assays (e.g., genomic scarring indices) is recommended .

Q. What methodological challenges arose in analyzing the relationship between platinum sensitivity and this compound response?

Platinum sensitivity was categorized as resistant, partially sensitive, or sensitive based on prior treatment intervals. Multivariate analysis identified platinum sensitivity as a significant covariate (p<0.01), but confounding factors included heterogeneous prior therapies and small subgroup sizes (e.g., only 2 platinum-resistant responders). Stratified randomization in future studies could mitigate bias .

Q. How did PK/PD modeling address variability in this compound exposure-response relationships?

Linear PK was observed across doses (20–500 mg BID), with exposure (AUC) proportional to dose. However, anemia incidence increased dose-dependently, suggesting a exposure-toxicity relationship. PK/PD models incorporated hemoglobin levels and neutrophil counts to optimize dosing schedules, balancing efficacy (ORR) and tolerability (Grade 3/4 anemia in 20% of patients) .

Q. What statistical methods were employed to validate BRCA mutation status as a predictive biomarker?

BRCA status was analyzed using next-generation sequencing (NGS) and correlated with ORR via logistic regression. BRCA-mutated patients had a 47% response rate vs. 0% in BRCA-wild-type/HRD-negative cohorts (p<0.001). Sensitivity analyses excluded patients with unknown BRCA status to ensure robustness, though sample size limitations warranted cautious interpretation .

Methodological Considerations

Q. How can researchers design trials to account for this compound’s short half-life (~2 hours)?

Twice-daily dosing (BID) was implemented to maintain therapeutic exposure. PK sampling at multiple timepoints (Tmax = 1.5–2 hours) ensured steady-state concentrations. Modeling suggested that BID dosing minimized trough-related efficacy drops, though adherence monitoring is critical .

Q. What strategies are recommended for managing this compound’s dose-dependent anemia?

Proactive monitoring (baseline and weekly CBCs) and dose reductions (20% of patients required reductions) were key. Iron supplementation and erythropoietin analogs were used in severe cases. Pharmacogenomic studies exploring hemoglobin-related genetic variants are ongoing to personalize dosing .

Q. How can preclinical models improve predictive power for this compound resistance mechanisms?

Patient-derived xenografts (PDXs) and BRCA-reversion mutation assays are being used to study resistance. Early data suggest that loss of RAD51 foci formation post-treatment may indicate emerging resistance, warranting inclusion in biomarker panels .

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